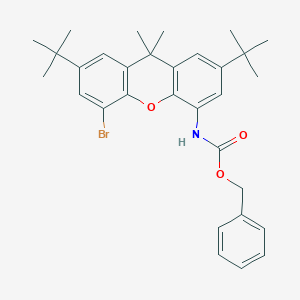
5-Bromo-2,7-di-tert-butyl-N-Cbz-9,9-dimethyl-9H-xanthen-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2,7-di-tert-butyl-N-Cbz-9,9-dimethyl-9H-xanthen-4-amine is a complex organic compound with a unique structure that includes bromine, tert-butyl groups, and a xanthene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,7-di-tert-butyl-N-Cbz-9,9-dimethyl-9H-xanthen-4-amine typically involves multiple steps. One common approach is to start with 2,7-di-tert-butyl-9,9-dimethylxanthene, which is then brominated to introduce the bromine atoms at the 5-position. The N-Cbz group is introduced through a reaction with benzyl chloroformate under basic conditions. The final product is obtained after purification through recrystallization or chromatography .
Industrial Production Methods
This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2,7-di-tert-butyl-N-Cbz-9,9-dimethyl-9H-xanthen-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The xanthene core can be oxidized or reduced, leading to different derivatives with altered electronic properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and Grignard reagents.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride are used for oxidation and reduction, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation can produce xanthone derivatives .
Aplicaciones Científicas De Investigación
5-Bromo-2,7-di-tert-butyl-N-Cbz-9,9-dimethyl-9H-xanthen-4-amine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic and optical properties.
Biological Studies: It can be used as a probe or ligand in biological studies to investigate molecular interactions and pathways.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2,7-di-tert-butyl-N-Cbz-9,9-dimethyl-9H-xanthen-4-amine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The xanthene core may play a role in these interactions by providing a rigid and planar structure that can bind to target molecules .
Comparación Con Compuestos Similares
Similar Compounds
4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene: This compound is similar in structure but lacks the N-Cbz group, which may affect its reactivity and applications.
2,7-Di-tert-butyl-9,9-dimethylxanthene-4,5-dicarboxylic acid: This compound has carboxylic acid groups instead of bromine atoms, leading to different chemical properties and applications.
Uniqueness
5-Bromo-2,7-di-tert-butyl-N-Cbz-9,9-dimethyl-9H-xanthen-4-amine is unique due to the presence of both bromine atoms and the N-Cbz group, which provide distinct reactivity and potential for diverse applications in synthesis and materials science .
Propiedades
Fórmula molecular |
C31H36BrNO3 |
|---|---|
Peso molecular |
550.5 g/mol |
Nombre IUPAC |
benzyl N-(5-bromo-2,7-ditert-butyl-9,9-dimethylxanthen-4-yl)carbamate |
InChI |
InChI=1S/C31H36BrNO3/c1-29(2,3)20-14-22-26(24(32)16-20)36-27-23(31(22,7)8)15-21(30(4,5)6)17-25(27)33-28(34)35-18-19-12-10-9-11-13-19/h9-17H,18H2,1-8H3,(H,33,34) |
Clave InChI |
CYLOEDMCDBYASI-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=C(C(=CC(=C2)C(C)(C)C)NC(=O)OCC3=CC=CC=C3)OC4=C1C=C(C=C4Br)C(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-Dimethyl-5-oxaspiro[3.5]nonan-8-one](/img/structure/B13664827.png)

![4,6-Bis((S)-5,5-dimethyl-4-phenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B13664838.png)
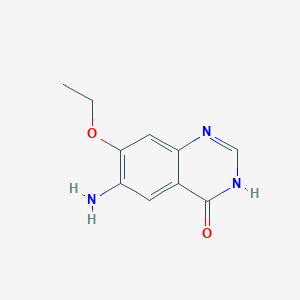
![Methyl 4-Bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole-3-carboxylate](/img/structure/B13664852.png)
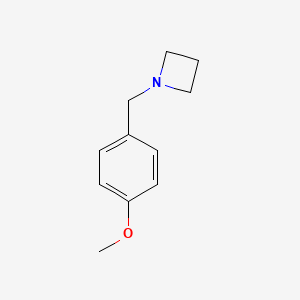
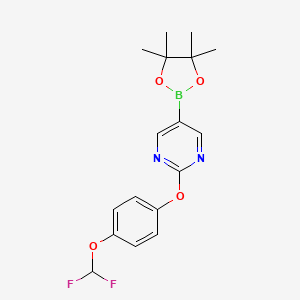
![6-Isopropylimidazo[1,2-b]pyridazine](/img/structure/B13664860.png)
![7-Iodobenzo[d]thiazole-2-carbonitrile](/img/structure/B13664869.png)
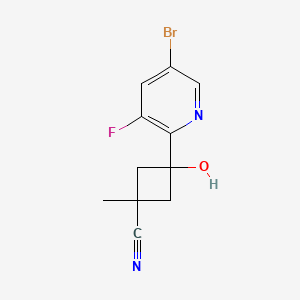
![(1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine hydrochloride](/img/structure/B13664883.png)
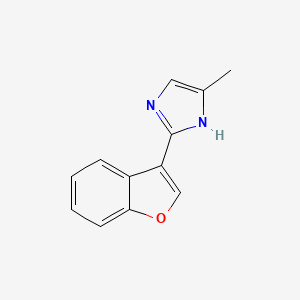
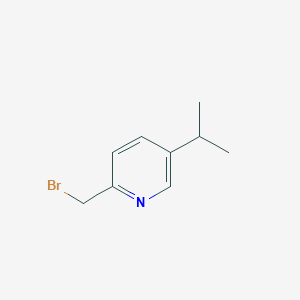
![Methyl 4-Chloro-1H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B13664900.png)
